molecular formula C7H9NO2S B2573451 Methyl 4-amino-2-methylthiophene-3-carboxylate CAS No. 114943-05-4

Methyl 4-amino-2-methylthiophene-3-carboxylate

Cat. No.: B2573451
CAS No.: 114943-05-4
M. Wt: 171.21
InChI Key: WGXXITACOCKKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2-methylthiophene-3-carboxylate (CAS 114943-05-4) is a high-purity heterocyclic building block designed for advanced chemical synthesis and pharmaceutical research. This compound, with the molecular formula C 7 H 9 NO 2 S and a molecular weight of 171.22 g/mol, is a valuable reagent in the construction of complex molecular architectures . As a derivative of the 2-aminothiophene scaffold, this compound belongs to a class of sulfur-containing heterocycles extensively recognized for their biological significance. Thiophene rings often serve as bioisosteres for benzene rings in medicinal chemistry, a strategy that can improve metabolic stability and alter the electronic properties of drug candidates . The strategic placement of reactive amino and ester functional groups on the thiophene core makes this compound a versatile intermediate for further chemical modifications, including acylation, nucleophilic substitution, and cyclization reactions . This product is characterized by a purity of 97% and requires specific storage conditions to maintain stability: it must be kept in a dark place, sealed, and stored dry at 2-8°C . Handling should be performed with care; please refer to the Safety Data Sheet for detailed hazard information (H302-H315-H319-H335) . Please note: This product is sold for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

methyl 4-amino-2-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-6(7(9)10-2)5(8)3-11-4/h3H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXXITACOCKKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CS1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-methylthiophene-3-carboxylate typically involves the reaction of 4-amino-2-methylthiophene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-2-methylthiophene-3-carboxylate has shown potential as a precursor in the synthesis of bioactive compounds. Its derivatives are being investigated for:

  • Anticancer Activity : Compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). In vitro studies have demonstrated promising antiproliferative activity, with IC50 values indicating significant efficacy against these cell lines.
Cell LineIC50 (μg/mL)
MCF-72.82
HeLa1.07

These findings suggest that modifications to the thiophene structure can enhance biological activity, making it a candidate for further drug development.

Agricultural Chemistry

The compound serves as an intermediate in the synthesis of herbicides, particularly those targeting acetolactate synthase (ALS) pathways in plants. For example, derivatives of this compound are utilized in developing herbicides like thiencarbazone-methyl, effective against a range of weeds in crops such as corn.

Material Science

In material science, this compound is explored for its potential use in creating conductive polymers and materials with specific electronic properties. Its thiophene structure contributes to enhanced conductivity and stability in polymer applications.

Case Study 1: Anticancer Activity Evaluation

A study conducted on several derivatives of this compound assessed their antiproliferative effects against multiple cancer cell lines. The results highlighted that structural variations significantly influenced cytotoxicity levels, indicating that targeted modifications could lead to more effective anticancer agents.

Case Study 2: Herbicidal Efficacy

Research evaluating the herbicidal activity of thiencarbazone-methyl derived from this compound demonstrated its effectiveness in controlling broadleaf weeds and grasses in agricultural settings. Field trials revealed that the compound not only inhibited weed growth but also exhibited residual activity, making it suitable for various crop applications.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between Methyl 4-amino-2-methylthiophene-3-carboxylate and its analogs:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Notable Properties/Applications References
This compound C₇H₉NO₂S 4-NH₂, 2-CH₃, 3-COOCH₃ 171.22 High-purity research applications
Methyl 3-amino-4-methylthiophene-2-carboxylate C₇H₉NO₂S 3-NH₂, 4-CH₃, 2-COOCH₃ 171.22 Organic synthesis intermediate
Ethyl 2-amino-4-methylthiophene-3-carboxylate C₈H₁₁NO₂S 2-NH₂, 4-CH₃, 3-COOCH₂CH₃ 185.24 Pharmaceutical intermediate
Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride C₇H₉NO₂S·HCl 4-NH₂·HCl, 5-CH₃, 3-COOCH₃ 207.69 Enhanced aqueous solubility
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate C₁₃H₁₇NO₅S 5-NHCOCH₃, 3-CH₃, 2,4-COOCH₂CH₃ 299.34 Crystallographic studies, complex synthesis

Key Differences and Implications

Substituent Position Effects
  • Amino Group Position: this compound (4-NH₂) vs. Methyl 3-amino-4-methylthiophene-2-carboxylate (3-NH₂): The shift of the amino group from position 4 to 3 alters electronic distribution, affecting reactivity in nucleophilic substitution reactions. For example, the 4-amino derivative may exhibit higher electron density at the 3-position ester group, enhancing its participation in condensation reactions .
  • Methyl Group Position: this compound (2-CH₃) vs.
Ester Group Variations
  • Methyl vs.
  • Diethyl Esters: Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (C₁₃H₁₇NO₅S) contains two ester groups, which may stabilize crystal packing interactions, as evidenced by its use in crystallographic studies .
Functional Group Additions
  • Hydrochloride Salt Formation: Methyl 4-amino-5-methylthiophene-3-carboxylate hydrochloride offers improved solubility in polar solvents due to protonation of the amino group, making it advantageous for aqueous-phase reactions .
  • Acetamido and Nitro Groups: Compounds like Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate (5-NHCOCH₃) and Ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (5-NO₂) exhibit modified reactivity. The acetamido group may participate in hydrogen bonding, while the nitro group enhances electrophilicity, enabling participation in aromatic substitution reactions .

Biological Activity

Methyl 4-amino-2-methylthiophene-3-carboxylate (CAS Number: 114943-05-4) is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group and a carboxylate group, which are crucial for its biological interactions. The unique substitution pattern imparts distinct chemical properties that facilitate various biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies demonstrate that it possesses antiproliferative effects on several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed IC50 values indicate significant cytotoxicity, suggesting that the compound inhibits cell growth effectively .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-74.3Induces apoptosis via mitochondrial pathway
HeLa5.1Inhibits tubulin polymerization
Jurkat12.0G2/M phase arrest through tubulin interaction

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Tubulin Binding : The compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This inhibition leads to cell cycle arrest, particularly at the G2/M phase .
  • Apoptosis Induction : It has been shown to trigger apoptosis in cancer cells through the intrinsic mitochondrial pathway, characterized by cytochrome c release and activation of caspases .

Case Studies

Several studies have focused on the biological activity of related thiophene derivatives, providing insights into structure-activity relationships:

  • Study on Thiophene Derivatives : A series of thiophene derivatives were synthesized and tested for their antiproliferative effects against various cancer cell lines. The results highlighted that modifications in the thiophene ring significantly affected cytotoxicity, with some derivatives showing enhanced activity compared to this compound .
  • Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents may enhance its efficacy against resistant cancer cell lines .

Q & A

Q. What are the common synthetic routes for Methyl 4-amino-2-methylthiophene-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via the Gewald reaction, which involves a one-pot cyclocondensation of ketones, cyanoacetate derivatives, and elemental sulfur. For example, a protocol using acetone, ethyl cyanoacetate, sulfur, and diethylamine in ethanol at 50°C for 3 hours yields structurally similar thiophene derivatives . Key variables include solvent choice (e.g., ethanol for solubility), catalyst (diethylamine for base activation), and temperature control to minimize side reactions. Yield optimization often involves iterative adjustments of molar ratios and reaction times, validated by TLC or HPLC monitoring .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and regioselectivity .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation .
  • X-ray crystallography for absolute configuration determination, using programs like SHELXL for refinement .
  • Chromatography (HPLC, GC) to assess purity, with thresholds >95% typically required for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from differences in assay conditions (e.g., bacterial strains, concentration ranges) or compound purity. To address this:

  • Standardize assays using CLSI guidelines for antimicrobial testing.
  • Validate compound purity via orthogonal methods (e.g., NMR + HPLC).
  • Compare structure-activity relationships (SAR) with analogs (e.g., substituent effects at the 4-position significantly modulate activity ).
  • Use computational docking studies to predict target interactions (e.g., enzyme binding pockets) and reconcile experimental outcomes .

Q. What strategies improve the solubility and bioavailability of this compound in pharmacological studies?

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonyl, carboxyl) via substitution reactions .
  • Formulation : Use co-solvents (DMSO/PEG mixtures) or nanoencapsulation to enhance aqueous dispersion .
  • Prodrug design : Ester-to-acid conversion in vivo (e.g., methyl ester hydrolysis to carboxylic acid) improves membrane permeability .

Q. How do reaction conditions influence regioselectivity in the synthesis of this compound derivatives?

Regioselectivity is controlled by:

  • Catalyst choice : Strong bases (e.g., DBU) favor 5-substituted products, while weaker bases (e.g., pyridine) yield 4-substituted isomers .
  • Solvent polarity : Polar aprotic solvents (DMF) stabilize intermediates, directing substitution to specific ring positions .
  • Temperature : Higher temperatures (80–100°C) may promote thermodynamic control, favoring more stable regioisomers .

Data-Driven Research Challenges

Q. What computational tools are recommended for modeling the electronic properties of this compound?

  • DFT calculations (Gaussian, ORCA) to map HOMO/LUMO energies and predict reactivity .
  • Molecular dynamics simulations (GROMACS) to study solvation effects and conformational stability .
  • Crystallographic software (WinGX, ORTEP) for visualizing electron density maps and validating X-ray data .

Q. How can researchers design analogs of this compound with enhanced target specificity?

  • Bioisosteric replacement : Substitute the methyl group with halogens (Cl, F) or heterocycles to modulate steric/electronic profiles .
  • Fragment-based drug design : Use structural data (e.g., protein-ligand co-crystals) to guide modifications at the 3-carboxylate position .
  • SAR tables comparing analogs (e.g., ethyl vs. methyl esters) to correlate substituents with activity trends .

Methodological Considerations

Q. What protocols ensure reproducibility in scaling up this compound synthesis?

  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .
  • Design of experiments (DoE) : Multivariate analysis (e.g., response surface methodology) optimizes parameters like catalyst loading and temperature .
  • Purification standardization : Flash chromatography with consistent solvent gradients ensures batch-to-batch consistency .

Q. How should researchers address discrepancies in crystallographic data for this compound derivatives?

  • Validate unit cell parameters against the Cambridge Structural Database (CSD).
  • Re-refine data using multiple software (SHELXL vs. OLEX2) to cross-check bond lengths/angles .
  • Assess thermal motion (anisotropic displacement parameters) to identify disordered regions requiring modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.